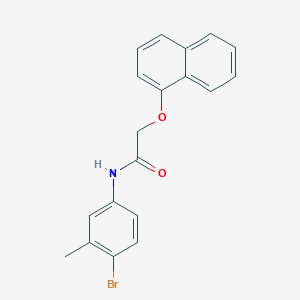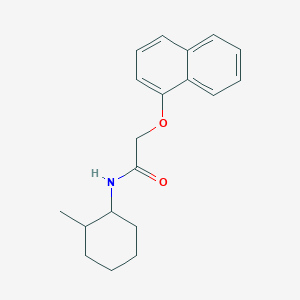![molecular formula C23H20O4 B290706 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate, also known as MMMP, is a chemical compound that belongs to the family of benzophenone derivatives. It has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and agriculture. MMMP is synthesized through a multi-step process, and its mechanism of action involves inhibiting certain enzymes in the body.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate involves inhibiting certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and analgesic effects. 5-LOX is an enzyme that is involved in the production of leukotrienes, which play a role in inflammation and allergic reactions. By inhibiting 5-LOX, 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and anti-allergic effects.
Biochemical and Physiological Effects:
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate inhibits the growth of cancer cells, reduces inflammation, and has antioxidant effects. In vivo studies have shown that 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and analgesic effects, reduces the production of leukotrienes, and has a protective effect against UV-induced skin damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate in lab experiments is its wide range of applications. 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate can be used in various fields, including pharmaceuticals, cosmetics, and agriculture. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. One limitation of using 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate. One direction is to study its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Another direction is to study its potential use as an anti-inflammatory agent, as it has been shown to have anti-inflammatory and analgesic effects. Additionally, further research could be done to optimize the synthesis method of 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate and to develop new applications for the compound in various fields.
Méthodes De Synthèse
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 2-methyl-4-hydroxybenzoic acid to form 2-methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has a wide range of scientific research applications, including its use as a UV filter in sunscreens, as a plant growth regulator, and as an anti-inflammatory agent. 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C23H20O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[3-methyl-4-(2-methylbenzoyl)oxyphenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H20O4/c1-15-8-4-6-10-19(15)22(24)26-18-12-13-21(17(3)14-18)27-23(25)20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Clé InChI |
SKRFJOGCAWNAJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



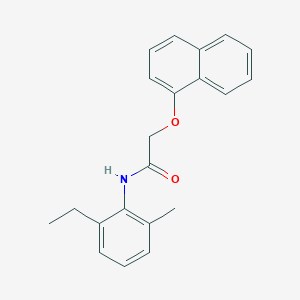
![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
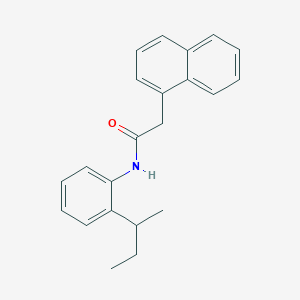
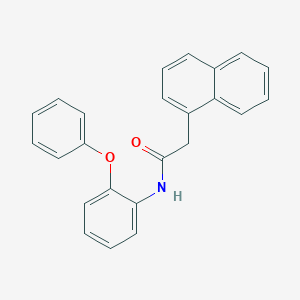
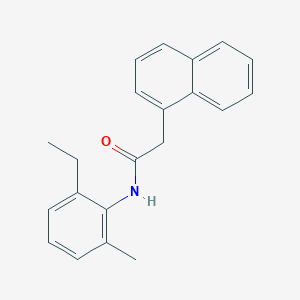
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
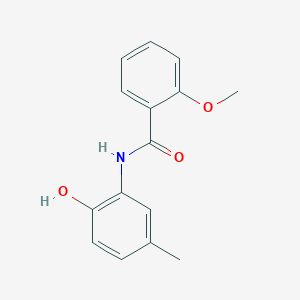
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
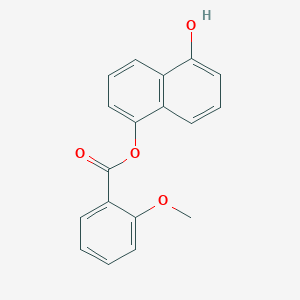
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
